molecular formula C13H17ClN2O2S2 B13215951 tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

Cat. No.: B13215951
M. Wt: 332.9 g/mol
InChI Key: BOKYDEGABUYDPW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a benzodithiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable benzodithiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine: In medicine, the compound is explored for its potential use in drug development. Its unique structure allows for the design of new pharmaceuticals that may offer improved efficacy and reduced side effects .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate stands out due to its benzodithiazole moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17ClN2O2S2

Molecular Weight

332.9 g/mol

IUPAC Name

tert-butyl N-[2-(4-chloro-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17ClN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17)

InChI Key

BOKYDEGABUYDPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)Cl

Origin of Product

United States

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